molecular formula C25H28N2O5S B1671788 Evatanepag CAS No. 223488-57-1

Evatanepag

Cat. No.: B1671788
CAS No.: 223488-57-1
M. Wt: 468.6 g/mol
InChI Key: WOHRHWDYFNWPNG-UHFFFAOYSA-N
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Description

Evatanepag is a small molecule pharmaceutical compound that has been investigated for its potential therapeutic applications. It is known to target the prostaglandin E2 receptor EP2 subtype and prostaglandin E2 receptor EP4 subtype . This compound has been used in clinical trials studying the treatment of tibial fractures .

Mechanism of Action

Target of Action

Evatanepag is known to target the prostaglandin E2 receptor EP2 subtype and the prostaglandin E2 receptor EP4 subtype . These receptors are part of the E-prostanoid (EP) receptor family, which comprises four G protein-coupled receptors (GPCRs), termed EP1 to EP4 .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the EP2 and EP4 receptors. The EP2-Gs complex structure with this compound revealed distinct features of EP2 within the EP receptor family in terms of its unconventional receptor activation and G protein coupling mechanisms . This includes activation in the absence of a typical W6.48 “toggle switch” and coupling to Gs via helix 8 .

Biochemical Pathways

It is known that prostaglandin e2 (pge2), the endogenous molecule that activates all four ep receptors, regulates diverse physiological functions, including immune responses, bone formation, cardiovascular protection, inflammatory processes, and reproductive activity . Therefore, it can be inferred that this compound, as an agonist of the EP2 and EP4 receptors, may influence these same physiological functions.

Result of Action

Selective modulation of the heterotrimeric g protein α s subunit-coupled prostaglandin e2 (pge2) receptor ep2 subtype, which this compound targets, is a promising therapeutic strategy for osteoporosis, ocular hypertension, neurodegenerative diseases, and cardiovascular disorders .

Action Environment

It is known that environmental factors can influence the action of many drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: Evatanepag, also known as CP-533536, is synthesized through a series of chemical reactions involving phenoxyacetic acid derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, and typically involves the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Evatanepag undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Evatanepag has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Evatanepag: this compound is unique in its high selectivity for the EP2 receptor, which allows it to modulate specific physiological processes with minimal off-target effects. This selectivity makes it a promising candidate for the treatment of conditions such as tibial fractures and ocular hypertension .

Properties

IUPAC Name

2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHRHWDYFNWPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945000
Record name [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223488-57-1
Record name Evatanepag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223488571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evatanepag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVATANEPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L266R6E31E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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